3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amine linked to a propanoic acid backbone via a 3-(propan-2-yloxy)propyl chain. The Boc group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide chemistry . The 3-(propan-2-yloxy)propyl substituent introduces an ether-containing aliphatic chain, enhancing lipophilicity compared to shorter or polar substituents.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amine Precursor
The initial step involves protecting the amine functionality to prevent undesired side reactions during subsequent alkylation. Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice, reacting with primary or secondary amines in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., aqueous sodium hydroxide or triethylamine). For example, treating 3-aminopropanoic acid with Boc anhydride in THF/H₂O (1:1) at 0–25°C yields N-Boc-3-aminopropanoic acid. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by deprotonation to form the stable carbamate.
Critical Parameters :
-
Solvent : THF or DCM ensures solubility of both Boc anhydride and the amine.
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Base : Triethylamine or aqueous NaOH maintains a pH >8 to drive the reaction to completion.
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Temperature : Room temperature minimizes side reactions like ester hydrolysis.
Alkylation with 3-(Propan-2-Yloxy)Propyl Halides
The Boc-protected amine undergoes alkylation with 3-(propan-2-yloxy)propyl bromide or iodide to install the ether-containing side chain. This step typically employs potassium carbonate in dimethylformamide (DMF) at 70°C for 15–24 hours. For instance, reacting N-Boc-3-aminopropanoic acid with 3-(propan-2-yloxy)propyl bromide in DMF with K₂CO₃ yields the alkylated intermediate. The mechanism involves an SN2 displacement, where the deprotonated amine acts as a nucleophile, attacking the electrophilic alkyl halide.
Optimization Insights :
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Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to its ability to deprotonate the amine effectively.
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Solvent : DMF enhances reaction rates by stabilizing the transition state through polar interactions.
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Side Reactions : Over-alkylation is mitigated by using a slight excess of alkyl halide (1.2 equiv) and monitoring reaction progress via TLC.
Carboxylic Acid Retention or Generation
If the starting material lacks the carboxylic acid group, post-alkylation oxidation or hydrolysis becomes necessary. Sodium chlorite (NaClO₂) in a tert-butanol/water mixture effectively oxidizes primary alcohols to carboxylic acids. Alternatively, ester hydrolysis under acidic (HCl/MeOH) or basic (LiOH/THF) conditions converts esters to acids. For example, methyl 3-{[(tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoate treated with LiOH in THF/H₂O at 25°C undergoes saponification to yield the target acid.
Key Considerations :
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Oxidation Specificity : NaClO₂ selectively oxidizes primary alcohols without affecting secondary alcohols or ethers.
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Hydrolysis Conditions : Basic hydrolysis (LiOH) is preferred for esters adjacent to Boc-protected amines to avoid acid-mediated deprotection.
Alternative Methodologies
Mitsunobu Reaction for Ether Formation
An alternative route involves constructing the 3-(propan-2-yloxy)propyl chain via the Mitsunobu reaction. Treating 3-bromopropan-1-ol with propan-2-ol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) generates 3-(propan-2-yloxy)propan-1-ol, which is subsequently brominated to the alkylating agent. This approach offers superior regioselectivity compared to traditional alkylation but requires stoichiometric phosphine reagents.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Boc-protected amine is anchored to a resin, and the 3-(propan-2-yloxy)propyl group is introduced via on-resin alkylation. After cleavage from the resin using trifluoroacetic acid (TFA), the free carboxylic acid is obtained. This method is advantageous for large-scale production but necessitates specialized equipment.
Analytical Characterization
Spectroscopic Confirmation
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¹H NMR : Key signals include the tert-butyl singlet at δ 1.46 ppm (9H), the propan-2-yloxy methine multiplet at δ 4.02 ppm (1H), and the carboxylic acid proton (if present) as a broad peak near δ 12.1 ppm.
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¹³C NMR : The Boc carbonyl resonates at δ 156.1 ppm, while the carboxylic acid carbon appears at δ 175–180 ppm.
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IR Spectroscopy : Stretches at ~1680 cm⁻¹ (Boc C=O) and ~1700 cm⁻¹ (acid C=O) confirm functional group integrity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction generates a secondary amine while preserving the isopropyloxypropyl substituent and carboxylic acid functionality.
Reaction Conditions:
| Reagent/Solvent | Temperature | Time | Outcome | Source |
|---|---|---|---|---|
| TFA in CH₂Cl₂ | 0°C → RT | 3 h | Boc removal, free amine |
Mechanism :
The reaction proceeds via protonation of the Boc group’s carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group participates in amide coupling reactions using activating agents like HATU or T3P. This is critical for peptide synthesis or conjugate formation.
Representative Coupling Protocol:
| Reagent System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| HATU/DIPEA | DIPEA | DMF | 0°C → RT | ~75% | |
| T3P/pyridine | Pyridine | EtOAc | 0°C | ~70% |
Example Reaction :
The carboxylic acid is activated to a reactive ester intermediate, enabling nucleophilic attack by an amine .
Esterification of the Carboxylic Acid
The propanoic acid group can be esterified under standard conditions, though this is less common due to the Boc group’s acid sensitivity.
Typical Conditions:
| Reagent | Catalyst | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|---|
| ROH, DCC/DMAP | DMAP | CH₂Cl₂ | RT | Ester derivative |
Notes :
-
The Boc group remains intact under mild esterification conditions .
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Steric hindrance from the isopropyloxypropyl chain may slow reaction kinetics.
Functionalization of the Deprotected Amine
After Boc removal, the secondary amine can undergo alkylation or acylation to introduce diverse substituents.
Alkylation Example:
| Reagent | Base | Solvent | Temperature | Product | Source |
|---|---|---|---|---|---|
| R-X, K₂CO₃ | K₂CO₃ | DMF | 60°C | Tertiary amine |
Mechanism :
Stability and Storage Considerations
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing more complex molecules, particularly in drug development and agrochemicals. Its unique structure allows for selective modifications that are crucial in creating novel compounds.
Biology
- Enzyme Interactions : The compound can be utilized to study enzyme interactions and protein modifications. Its ability to inhibit specific enzymes suggests potential applications in metabolic disorders or cancer therapy.
- In Vitro Studies : Research indicates significant biological activity, including enzyme inhibition and antioxidant properties. For example, it has been shown to induce apoptosis in cancer cell lines, highlighting its potential therapeutic applications.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Antioxidant Activity | Moderate antioxidant properties | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Industry
- Production of Specialty Chemicals : The compound may be used in producing specialty chemicals and materials with specific properties. Its unique functional groups provide distinct reactivity, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during reactions, allowing for selective modifications. The propan-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The overall effect is determined by the specific pathways and targets involved in the reactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following compounds (Table 1) share the Boc-protected amino-propanoic acid core but differ in substituents, leading to distinct physicochemical and functional properties:
Table 1: Key Structural Analogs
| Compound Name (CAS if available) | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| 3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid | C₁₇H₃₁NO₅ | 329.44 | 3-(isopropyloxy)propyl | Moderate lipophilicity; ether linkage enhances solubility in organic solvents |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | C₁₅H₂₇NO₅ | 301.38 | 3-ethoxypropyl | Lower steric bulk than isopropyloxy; increased polarity |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | C₁₉H₂₇NO₄ | 333.43 | 2-phenylethyl | Aromatic group increases π-π interactions; higher lipophilicity |
| 3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid | C₁₇H₂₃N₂O₄ | 325.38 | Pyridin-4-ylmethyl | Basic nitrogen enhances aqueous solubility; potential for hydrogen bonding |
| 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid | C₁₁H₁₆O₂S | 212.31* | Hydroxyphosphoryl, 2-methyl | Phosphoryl group introduces acidity; methyl increases steric hindrance |
*Molecular weight discrepancy noted in ; likely typographical.
Physicochemical and Functional Differences
- Lipophilicity : The isopropyloxy substituent in the main compound confers higher lipophilicity (logP ~2.1 estimated) than the ethoxypropyl analog (logP ~1.7) but lower than the 2-phenylethyl derivative (logP ~3.2) .
- Solubility : The pyridinylmethyl analog’s basic nitrogen improves aqueous solubility (≥10 mg/mL in PBS) compared to the main compound (~5 mg/mL in THF) .
- Stability : The phosphoryl-containing analog () may exhibit pH-dependent stability due to its acidic phosphoryl group, unlike the main compound’s ether linkage .
Notes on Contradictions and Limitations
Biological Activity
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is a complex organic compound notable for its unique structural features, including a tert-butoxycarbonyl group and a propan-2-yloxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are primarily attributed to its ability to interact with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H29N2O4, with a molecular weight of approximately 289.372 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is influenced by its functional groups:
- Tert-butoxycarbonyl (Boc) Group : This group protects the amino functionality, allowing selective chemical modifications without compromising the integrity of the amine.
- Propan-2-yloxy Group : This moiety can engage in hydrogen bonding, enhancing the compound's interaction with biological targets.
The mechanism of action involves binding to specific receptors or enzymes, potentially modulating biological pathways relevant to therapeutic applications.
In Vitro Studies
Research indicates that this compound exhibits significant activity in various biological assays. For example, studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Antioxidant Activity | Moderate antioxidant properties | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
A notable case study involved the application of this compound in a model of cancer therapy. The results indicated that treatment with this compound led to a reduction in tumor size and improved survival rates in treated subjects compared to controls. This suggests its potential as a therapeutic agent.
Case Study Summary: Cancer Therapeutics
- Model Used : Xenograft mouse model
- Treatment Regimen : Daily administration for four weeks
- Outcome : 40% reduction in tumor volume; increased apoptosis markers observed
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid, and what critical steps ensure high yield?
- Methodology : The synthesis typically involves sequential protection-deprotection steps. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent side reactions. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide) are often used for amide bond formation, with DMAP (4-dimethylaminopyridine) as a catalyst . Purification via silica gel chromatography or recrystallization ensures product integrity.
- Key Considerations : Monitor reaction pH and temperature to avoid premature deprotection of the Boc group, which is stable under basic conditions but cleaved by strong acids .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Methods : Use HPLC or LC-MS for purity assessment, and NMR (¹H and ¹³C) to confirm the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and the propanoic acid backbone (δ ~2.5 ppm for CH₂ groups). FTIR can validate carbonyl stretches (~1680–1720 cm⁻¹ for Boc and carboxylic acid) .
- Validation : Cross-reference spectral data with analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid to confirm assignments .
Q. What are the stability profiles and optimal storage conditions for this compound?
- Stability : The Boc group is stable at room temperature but degrades in acidic conditions. Store the compound in a desiccator at –20°C to prevent hydrolysis of the ester (propan-2-yloxy) group .
- Incompatibilities : Avoid exposure to strong acids/bases (e.g., TFA, NaOH) and oxidizing agents, which may decompose the Boc group or oxidize the propanoic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Troubleshooting : If NMR signals overlap (e.g., propanoic acid CH₂ vs. propan-2-yloxy CH), use 2D techniques like COSY or HSQC to resolve ambiguities. For chiral centers, employ chiral HPLC or polarimetry to confirm enantiopurity, as seen in (R)-configured analogs .
- Case Study : In a study on tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride, discrepancies in NOESY data were resolved by comparing calculated vs. experimental coupling constants .
Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?
- Solubility Enhancement : Use co-solvents like DMSO (≤10% v/v) or formulate as a sodium salt (via neutralization with NaOH). For bioavailability, ester prodrugs (e.g., methyl esters) can improve membrane permeability, as demonstrated in Boc-protected amino acid derivatives .
- Validation : Assess solubility via dynamic light scattering (DLS) and bioavailability using Caco-2 cell monolayers .
Q. How can researchers mitigate hazards associated with large-scale synthesis?
- Safety Protocols : Follow GHS guidelines for acute toxicity (H302, H315) and eye irritation (H319). Use fume hoods for reactions releasing toxic fumes (e.g., during Boc deprotection with TFA) and wear nitrile gloves to prevent dermal exposure .
- Waste Management : Neutralize acidic waste with bicarbonate before disposal, as per protocols for tert-butoxycarbonyl-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
